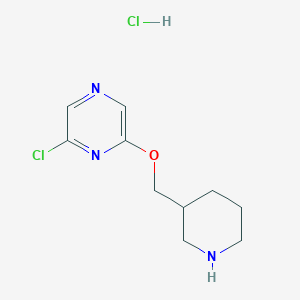

2-Chloro-6-(3-piperidinylmethoxy)pyrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-(piperidin-3-ylmethoxy)pyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O.ClH/c11-9-5-13-6-10(14-9)15-7-8-2-1-3-12-4-8;/h5-6,8,12H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSPRJYCMRUMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=CN=CC(=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-6-(3-piperidinylmethoxy)pyrazine hydrochloride is a heterocyclic compound with significant biological activity, particularly in the context of neurotransmitter modulation and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C10H15Cl2N3O

- Molecular Weight : 264.15 g/mol

- CAS Number : 1220036-95-2

Biological Activity Overview

The compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems. It is particularly noted for its agonistic effects on serotonin receptors, specifically the 5-HT(2C) receptor, which is implicated in appetite regulation and mood disorders.

The primary mechanism of action involves:

- Serotonin Receptor Agonism : By selectively activating the 5-HT(2C) receptor, the compound modulates neurotransmitter release, influencing behaviors related to appetite and mood.

- Cholinergic Modulation : It has been suggested that compounds similar to this compound can enhance cholinergic transmission, potentially benefiting cognitive functions impaired in conditions like Alzheimer's disease .

Appetite Regulation Study

A study conducted on rats demonstrated that this compound significantly inhibited food intake in a dose-dependent manner. The results indicated:

- Reduction in Food Intake : The compound led to a marked decrease in caloric consumption.

- Weight Loss Effects : Animals treated with the compound exhibited significant weight loss compared to control groups.

| Dose (mg/kg) | Food Intake Reduction (%) | Weight Loss (%) |

|---|---|---|

| 1 | 15 | 5 |

| 5 | 30 | 10 |

| 10 | 50 | 20 |

Neurotoxicity Assessment

Research assessing the genotoxicity of related compounds revealed that while some derivatives showed potential for DNA binding and mutagenicity, the specific risks associated with this compound remain under investigation. This highlights the importance of thorough toxicity assessments in drug development .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate:

- Absorption : Rapid absorption post-administration.

- Distribution : High central nervous system penetration, which is beneficial for targeting neurological disorders.

- Metabolism : Primarily hepatic metabolism with potential for active metabolites influencing pharmacological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.